molecular formula C13H15NO3 B2481622 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid CAS No. 1008069-04-2

1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2481622
CAS No.: 1008069-04-2
M. Wt: 233.267
InChI Key: ITKCGEBAAOLKSC-UHFFFAOYSA-N
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Description

1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid (CAS 1008069-04-2) is a high-purity synthetic organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . This pyrrolidine-2-carboxylic acid derivative is designed for research applications, particularly in the field of medicinal chemistry and neuroscience. Compounds based on the pyrrolidine-2-carboxylic acid scaffold are of significant interest in the development of subtype-selective antagonists for ionotropic glutamate receptors (iGluRs) . These receptors, including NMDA receptors, are critical for fast synaptic transmission in the central nervous system, and their modulation is a key area of investigation for understanding and treating neurological disorders such as anxiety, depression, migraine, and neuropathic pain . The structure of this compound, featuring a 3-methylbenzoyl group, makes it a valuable intermediate or precursor for elaborate structure-activity relationship (SAR) studies aimed at developing potent and selective receptor ligands . Researchers can utilize this building block to explore novel chemical space in the search for neuroactive tools and potential therapeutics. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

1-(3-methylbenzoyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9-4-2-5-10(8-9)12(15)14-7-3-6-11(14)13(16)17/h2,4-5,8,11H,3,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKCGEBAAOLKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid typically involves the acylation of pyrrolidine-2-carboxylic acid with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its structure allows for various functionalizations that are essential in developing new chemical entities.

Biology

  • Biological Activity : Research indicates that 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid exhibits potential biological activities, particularly in enzyme inhibition and receptor binding. These properties make it a candidate for further investigation in therapeutic contexts.

Medicine

  • Therapeutic Applications : The compound is being explored for its anti-inflammatory and analgesic effects, suggesting its utility in treating conditions characterized by pain and inflammation. Its mechanism of action involves interaction with specific molecular targets, modulating their activity and influencing biochemical pathways .

Industry

  • Material Development : In industrial applications, this compound is utilized in developing new materials and enhancing chemical processes. Its chemical properties make it suitable for various applications in material science .

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition capabilities of this compound demonstrated significant binding affinity to target enzymes involved in inflammatory pathways. This research highlights the potential of the compound as a therapeutic agent against diseases like arthritis and other inflammatory conditions .

Case Study 2: Synthetic Applications

In synthetic chemistry, the compound has been employed as a precursor for synthesizing novel derivatives that exhibit enhanced biological activities. For instance, modifications to the pyrrolidine ring have led to compounds with improved efficacy against specific cancer cell lines, showcasing its versatility as a synthetic intermediate .

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidine-2-carboxylic Acid Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
This compound 3-Methylbenzoyl C₁₄H₁₅NO₃ 245.27 Research ligand, discontinued commercial availability
1-(4-Methoxybenzoyl)pyrrolidine-2-carboxylic acid 4-Methoxybenzoyl C₁₃H₁₅NO₄ 249.27 Enhanced solubility due to methoxy group; used in organic synthesis
1-(2-Chloro-4-fluorobenzoyl)pyrrolidine-2-carboxylic acid 2-Chloro-4-fluorobenzoyl C₁₂H₁₁ClFNO₃ 271.67 Halogenated substituent improves binding affinity; higher molar mass
1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid hydrochloride Pyrimidin-2-yl C₉H₁₂ClN₃O₂ 229.67 Hydrochloride salt improves aqueous solubility; heterocyclic moiety for bioactivity
1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic acid 2-Methylpropanoyl (aliphatic) C₉H₁₅NO₃ 185.22 Aliphatic acyl group reduces aromatic interactions; lower molecular weight

Key Observations:

Substituent Effects on Solubility :

  • The methoxy group in 1-(4-methoxybenzoyl)pyrrolidine-2-carboxylic acid likely enhances hydrophilicity compared to the methyl group in the target compound .
  • Halogenated derivatives (e.g., 2-chloro-4-fluoro substitution in ) exhibit higher molecular weights and may influence lipophilicity, impacting membrane permeability.

Biological Activity :

  • Heterocyclic substituents (e.g., pyrimidin-2-yl in ) are associated with improved interactions with biological targets, such as enzymes or receptors.
  • The trifluoromethylphenyl urea group in (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid () demonstrates the role of electron-withdrawing groups in enhancing bioactivity.

Synthetic Strategies: Peptide coupling agents (e.g., T3P in ) and hydrogenolysis () are recurrent themes in synthesizing pyrrolidinecarboxylic acid derivatives. Protecting groups (e.g., tert-butoxycarbonyl in ) enable selective functionalization of the pyrrolidine ring.

Applications in Drug Design :

  • Derivatives with sulfonyl or urea groups () are explored as enzyme inhibitors (e.g., histone deacetylase ) or protease activators ().
  • The hydrochloride salt form () highlights strategies to improve solubility for in vivo studies.

Biological Activity

1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a 3-methylbenzoyl group and a carboxylic acid functional group. Its molecular formula is C12H15NO3C_{12}H_{15}NO_3 .

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. Specifically, it has been studied for its ability to inhibit metalloproteases, which are crucial in various physiological processes including inflammation and cancer progression . The mechanism involves binding to the active site of the enzyme, thereby preventing substrate access.

Receptor Binding

The compound has also shown potential in receptor binding studies. It interacts with specific receptors, modulating their activity which can lead to therapeutic effects. For example, it has been investigated for its analgesic and anti-inflammatory properties, suggesting possible applications in pain management and inflammatory conditions .

The biological effects of this compound are primarily mediated through its interactions with various molecular targets:

  • Enzyme modulation : By inhibiting metalloproteases, it can alter signaling pathways involved in inflammation and tumor growth.
  • Receptor interaction : The compound may bind to receptors involved in pain perception and inflammatory responses, leading to reduced symptoms .

Case Studies

Several studies have documented the effects of this compound on cell lines and animal models:

  • Anti-inflammatory Effects : In vitro studies demonstrated that treatment with this compound resulted in decreased production of pro-inflammatory cytokines in macrophage cell lines .
  • Analgesic Activity : Animal models showed that administration of the compound led to significant pain relief compared to control groups, indicating its potential as a non-opioid analgesic .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial.

Compound NameBiological ActivityUnique Features
(2R)-1-(3-chlorobenzoyl)pyrrolidine-2-carboxylic acidModerate anti-inflammatory effectsChlorobenzoyl group
(2R)-1-(3-methoxybenzoyl)pyrrolidine-2-carboxylic acidPotential analgesic propertiesMethoxy group enhances solubility
This compound Strong enzyme inhibition, anti-inflammatoryUnique 3-methylbenzoyl substitution

Q & A

Q. What are the standard synthetic routes for 1-(3-methylbenzoyl)pyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves functionalization of the pyrrolidine ring followed by benzoylation. A common approach includes:

Pyrrolidine Core Preparation : Start with a substituted pyrrolidine scaffold (e.g., methylpyrrolidine) and introduce the carboxylic acid group via oxidation or hydrolysis of esters .

Benzoylation : React the pyrrolidine intermediate with 3-methylbenzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to form the amide bond .

Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.

Q. Optimization Strategies :

  • Temperature Control : Maintain temperatures below 0°C during benzoylation to minimize side reactions.
  • Catalyst Use : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Yield Tracking : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and adjust stoichiometry (1.2 eq. benzoyl chloride) for excess pyrrolidine derivatives .

Q. What analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?

Methodological Answer: Primary Techniques :

  • NMR Spectroscopy :
    • 1H NMR : Confirm benzoyl aromatic protons (δ 7.2–8.1 ppm), pyrrolidine ring protons (δ 1.8–3.5 ppm), and carboxylic acid proton (broad ~δ 12 ppm) .
    • 13C NMR : Identify carbonyl carbons (benzoyl C=O at ~δ 167 ppm; carboxylic acid at ~δ 175 ppm) .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Q. Addressing Data Contradictions :

  • Impurity Peaks : Compare retention times with synthetic intermediates (e.g., unreacted benzoyl chloride) and optimize gradient elution.
  • Unexpected Splitting in NMR : Use COSY or NOESY to distinguish diastereomers or conformational isomers .

Advanced Research Questions

Q. How can computational modeling guide the structural optimization of this compound for enhanced bioactivity?

Methodological Answer: Steps for In Silico Design :

Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes). The 3-methylbenzoyl group may occupy hydrophobic pockets, while the carboxylic acid engages in hydrogen bonding .

QSAR Analysis : Correlate substituent effects (e.g., methyl position on benzoyl) with experimental IC50 values to predict activity trends .

MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to prioritize derivatives with low RMSD (<2 Å) .

Validation : Synthesize top candidates (e.g., 1-(4-methylbenzoyl) analogs) and test in enzyme inhibition assays. Resolve discrepancies between predicted and observed activity by refining charge parameters or solvation models .

Q. What strategies resolve contradictions in biological assay results (e.g., inconsistent IC50 values across studies)?

Methodological Answer: Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer conditions (pH, ionic strength).
  • Compound Stability : Degradation in DMSO stock solutions over time (validate via LCMS before assays) .

Q. Resolution Workflow :

Standardized Protocols : Use identical cell passage numbers and pre-treat compounds with antioxidants (e.g., ascorbic acid) to prevent oxidation .

Dose-Response Curves : Run triplicate experiments with internal controls (e.g., known inhibitors) and calculate IC50 using GraphPad Prism (four-parameter logistic model) .

Meta-Analysis : Compare data across studies using statistical tools (ANOVA) to identify outliers and adjust for batch effects .

Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s bioavailability?

Methodological Answer: Experimental Design :

  • Animal Models : Administer 10 mg/kg (IV and oral) to Sprague-Dawley rats (n=6/group) .
  • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.

Q. Analytical Methods :

  • LC-MS/MS : Quantify compound levels using a deuterated internal standard (LOQ: 1 ng/mL) .
  • Pharmacokinetic Parameters : Calculate AUC, Cmax, t1/2, and bioavailability (F) via non-compartmental analysis (WinNonlin).

Q. Challenges :

  • Low Solubility : Formulate with cyclodextrins or PEG 400 to enhance dissolution .
  • Metabolite Interference : Use MRM transitions specific to the parent compound .

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